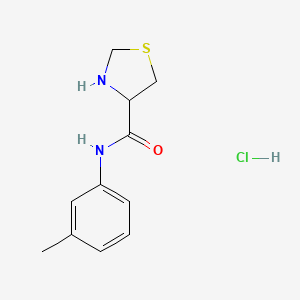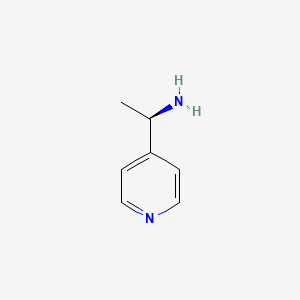
(R)-1-(4-Pyridyl)ethylamine
Overview
Description
®-1-(4-Pyridyl)ethylamine is a chiral amine compound characterized by the presence of a pyridine ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Pyridyl)ethylamine typically involves the enantioselective reduction of 4-pyridylacetone using chiral catalysts. One common method is the asymmetric hydrogenation of 4-pyridylacetone in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine.
Industrial Production Methods
Industrial production of ®-1-(4-Pyridyl)ethylamine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. Additionally, the purification process involves crystallization and chromatographic techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Pyridyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, ®-1-(4-Pyridyl)ethylamine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential activity against various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-1-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Pyridyl)ethylamine: The enantiomer of ®-1-(4-Pyridyl)ethylamine, with similar chemical properties but different biological activities.
4-Pyridylmethylamine: Lacks the chiral center, resulting in different reactivity and applications.
4-Pyridylethylamine: Similar structure but without the chiral center, leading to different stereochemical properties.
Uniqueness
®-1-(4-Pyridyl)ethylamine is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and drug development. Its ability to interact with chiral biological targets makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)
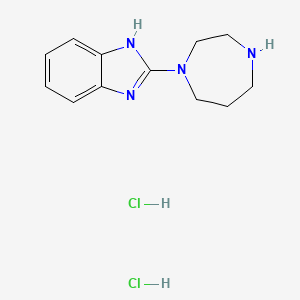
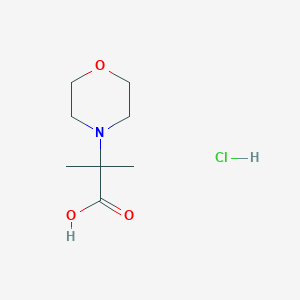
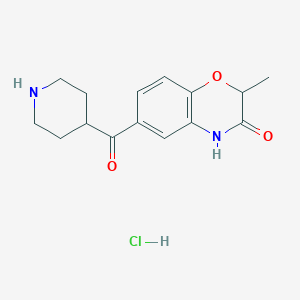
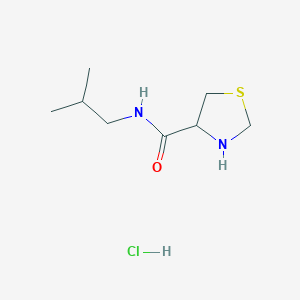
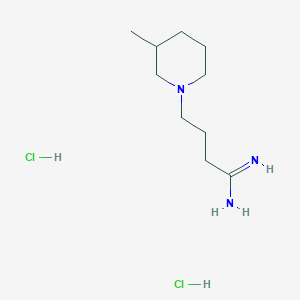
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
